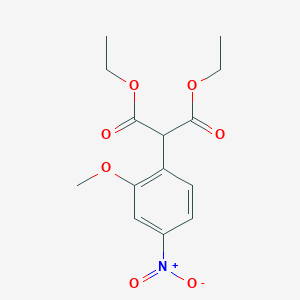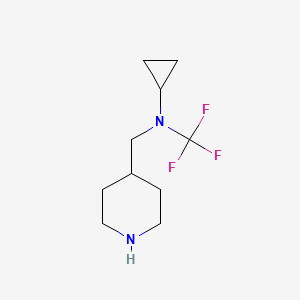
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring, a piperidine moiety, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Piperidine Moiety: Piperidine can be introduced via nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: This step can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions could target the cyclopropane ring or the piperidine nitrogen.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to dealkylated products.
科学研究应用
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and trifluoromethyl groups can interact with enzymes or receptors, modulating their activity. The cyclopropane ring may confer rigidity to the molecule, affecting its binding properties.
相似化合物的比较
Similar Compounds
- N-(piperidin-4-ylmethyl)-N-methylcyclopropanamine
- N-(piperidin-4-ylmethyl)-N-ethylcyclopropanamine
- N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclobutanamine
Uniqueness
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds without this group.
属性
分子式 |
C10H17F3N2 |
|---|---|
分子量 |
222.25 g/mol |
IUPAC 名称 |
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)15(9-1-2-9)7-8-3-5-14-6-4-8/h8-9,14H,1-7H2 |
InChI 键 |
HVTBDRWUHQLIEU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N(CC2CCNCC2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13967007.png)
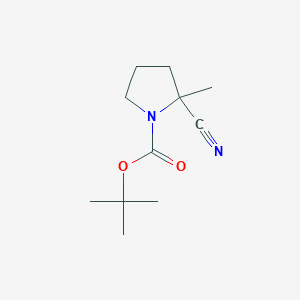

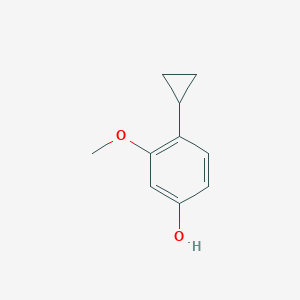
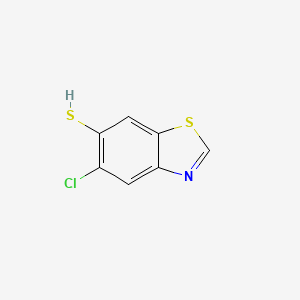

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)
![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)

![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
